2-(2,5-Dimethyl-1H-imidazol-4-yl)acetic acid;hydrochloride
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Description
“2-(2,5-Dimethyl-1H-imidazol-4-yl)acetic acid;hydrochloride”, also known as DMAA hydrochloride, is a synthetic compound. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Synthesis Analysis
The synthesis of imidazole derivatives involves various methods. One method involves the N-alkylation of imidazole using tert-butyl chloroacetate followed by a non-aqueous ester cleavage of the resulting imidazol-1-yl-acetic acid tert-butyl ester in the presence of titanium tetrachloride . Other methods include the use of 1,2-diketones and urotropine in the presence of ammonium acetate , and a ZnCl2-catalyzed [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines .Molecular Structure Analysis
The molecular formula of “2-(2,5-Dimethyl-1H-imidazol-4-yl)acetic acid;hydrochloride” is C7H11ClN2O2. The InChI code is 1S/C7H11ClN2O2.ClH . The structure of imidazole is planar and exists in two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .Chemical Reactions Analysis
Imidazole derivatives show a broad range of chemical reactions. For instance, they can undergo NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives . They can also undergo a ketone oxidation, employing catalytic HBr and DMSO, followed by imidazole condensation with aldehydes .Mechanism of Action
While the specific mechanism of action for “2-(2,5-Dimethyl-1H-imidazol-4-yl)acetic acid;hydrochloride” is not mentioned in the search results, imidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
properties
IUPAC Name |
2-(2,5-dimethyl-1H-imidazol-4-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-4-6(3-7(10)11)9-5(2)8-4;/h3H2,1-2H3,(H,8,9)(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJUFSXSGFLHGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethyl-1H-imidazol-5-yl)acetic acid hydrochloride |
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